Magnesium 2-ethylhexanoate

Description

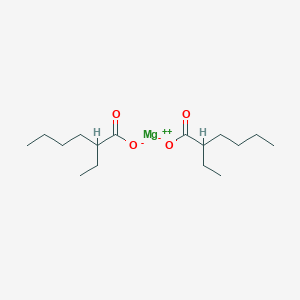

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSNFLLWLBPMLH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275825, DTXSID00890761 | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15602-15-0, 15863-22-6 | |

| Record name | Magnesium 2-ethylhexoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015602150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM 2-ETHYLHEXOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J86481R39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Magnesium 2 Ethylhexanoate

Direct Reaction of Metallic Magnesium with 2-Ethylhexanoic Acid

Mg(s) + 2 C₈H₁₆O₂(l) → Mg(C₈H₁₅O₂)₂(aq) + H₂(g) chemguide.co.uk

Mechanistic Pathways of Carboxylate Formation and Hydrogen Evolution

The reaction mechanism initiates with the acidic proton of the carboxylic acid group (-COOH) in 2-ethylhexanoic acid. In the presence of a protic solvent or trace amounts of water, the acid can dissociate to a small extent, releasing a proton (H⁺) and forming a 2-ethylhexanoate (B8288628) anion (C₈H₁₅O₂⁻). libretexts.orgukessays.com

The process can be described in the following steps:

Proton Donation: The 2-ethylhexanoic acid acts as a proton donor. In solution, a proton can be transferred to a solvent molecule, like water, to form a hydronium ion (H₃O⁺). ukessays.com

Oxidation of Magnesium: The magnesium metal atom, being higher in the reactivity series than hydrogen, undergoes oxidation. It loses two electrons to form a magnesium cation (Mg²⁺). ukessays.com

Mg(s) → Mg²⁺(aq) + 2e⁻

Reduction of Hydrogen: The protons (or hydronium ions) in the solution accept the electrons from the magnesium metal in a reduction reaction, forming hydrogen gas (H₂). ukessays.com

2H⁺(aq) + 2e⁻ → H₂(g)

Carboxylate Salt Formation: The resulting magnesium cations (Mg²⁺) and the 2-ethylhexanoate anions (C₈H₁₅O₂⁻) combine in a 1:2 ratio due to their respective charges, forming the neutral salt, magnesium 2-ethylhexanoate. chemguide.co.uk

The evolution of hydrogen gas is a characteristic feature of this synthesis route and serves as a visual indicator of the reaction's progress. chemguide.co.uk

Kinetic Studies and Rate-Determining Steps in Synthesis

Kinetic studies of the reaction between magnesium and weak carboxylic acids indicate that the reaction rate is highest at the initial stages. ukessays.com This is attributed to the higher concentration of the reactants, which, according to collision theory, leads to more frequent and energetic collisions between the acid molecules and the magnesium surface. ukessays.com As the reaction proceeds, the concentration of 2-ethylhexanoic acid decreases, and the surface of the magnesium metal may become coated with the product, leading to a gradual decrease in the reaction rate. ukessays.com

The rate-determining step in this heterogeneous reaction is likely the chemical reaction at the surface of the magnesium. researchgate.net Factors that influence this step include the rate of diffusion of the acid to the metal surface and the desorption of the hydrogen gas bubbles, which can temporarily passivate the surface.

Studies on analogous systems, such as the dissolution of magnesium carbonate in weak acids, have shown that the kinetics follow a surface chemically controlled mechanism. researchgate.net The rate of reaction is influenced by parameters that affect the frequency and energy of collisions at the reactant interface.

Parametric Optimization for Enhanced Yield and Purity

To enhance the yield and purity of this compound from the direct synthesis method, several reaction parameters can be optimized. These parameters are crucial for controlling the reaction kinetics and minimizing side reactions or impurities.

Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing the reactant molecules with greater kinetic energy. researchgate.net However, excessively high temperatures can lead to the degradation of the product or solvent evaporation. An optimal temperature balances a reasonable reaction rate with product stability.

Solvent Polarity: The choice of solvent can influence the solubility of the reactants and products. While the reaction can be performed neat, a non-aqueous, inert solvent is often used to facilitate stirring and heat transfer.

Reactant Particle Size: Using magnesium in a powdered or finely divided form (e.g., ribbon or turnings) significantly increases the surface area available for reaction, leading to a faster reaction rate compared to a solid block of the metal. chemguide.co.ukresearchgate.net

Reaction Time: The reaction should be allowed to proceed until the evolution of hydrogen gas ceases, indicating the complete consumption of the limiting reactant (typically the magnesium metal). ukessays.com Insufficient time will result in a lower yield, while excessively long times offer no benefit and can increase the potential for side reactions.

The table below summarizes the expected impact of key parameters on the synthesis.

| Parameter | Effect on Reaction Rate | Considerations for Optimization |

|---|---|---|

| Temperature | Increases with temperature | Balance reaction speed with potential for product degradation or solvent loss. |

| Magnesium Particle Size | Increases as particle size decreases (higher surface area) | Use of powder or turnings is preferred over larger pieces for faster conversion. |

| Acid Concentration | Increases with higher concentration | Higher concentrations can lead to very vigorous initial reactions; moderation may be needed for control. |

| Stirring/Agitation | Increases rate by improving reactant contact and removing H₂ bubbles | Consistent and efficient stirring is necessary to prevent passivation of the magnesium surface. |

Alternative Precursor-Based Synthetic Routes for this compound

Besides the direct reaction with magnesium metal, this compound can be synthesized using various magnesium compounds as precursors. These methods often offer advantages such as milder reaction conditions and avoidance of flammable hydrogen gas evolution.

Utilization of Magnesium Salts (e.g., Magnesium Chloride, Magnesium Hydroxide)

A common and efficient approach involves the reaction of a magnesium precursor with 2-ethylhexanoic acid.

Using Magnesium Hydroxide (B78521): This route is a straightforward acid-base neutralization reaction. Magnesium hydroxide, an inorganic base, reacts with 2-ethylhexanoic acid to form the magnesium salt and water. wits.ac.zarutgers.edu

Mg(OH)₂(s) + 2 C₈H₁₆O₂(l) → Mg(C₈H₁₅O₂)₂(aq) + 2 H₂O(l) wits.ac.za This reaction is driven by the formation of water and can be carried out by refluxing the reactants. wits.ac.za The purity of the final product is generally high, as the only byproduct is water, which can be easily removed.

Using Magnesium Chloride: The synthesis from magnesium chloride is typically achieved through a salt metathesis (double displacement) reaction. wikipedia.org This process usually involves two steps:

First, the 2-ethylhexanoic acid is neutralized with a strong base, such as sodium hydroxide (NaOH), to form sodium 2-ethylhexanoate.

Then, the resulting sodium salt is reacted with a soluble magnesium salt like magnesium chloride (MgCl₂) in a suitable solvent. The desired this compound is formed, and a salt byproduct (NaCl) precipitates if the solvent is chosen correctly. wikipedia.org

MgCl₂(aq) + 2 Na(C₈H₁₅O₂)(aq) → Mg(C₈H₁₅O₂)₂(aq) + 2 NaCl(s)

Adaptation of Related Metal Carboxylate Synthesis Protocols

The synthesis of this compound can also be adapted from general protocols used for other metal carboxylates. These methods provide flexibility in the choice of starting materials.

Fusion Method: This technique involves refluxing a magnesium precursor such as magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with a stoichiometric amount of 2-ethylhexanoic acid. wits.ac.za

MgO(s) + 2 C₈H₁₆O₂(l) → Mg(C₈H₁₅O₂)₂(aq) + H₂O(l) wits.ac.za

MgCO₃(s) + 2 C₈H₁₆O₂(l) → Mg(C₈H₁₅O₂)₂(aq) + H₂O(l) + CO₂(g) wits.ac.za The reaction with magnesium carbonate is often favorable as the evolution of carbon dioxide gas helps to drive the reaction to completion.

Ligand-Exchange Reactions: It is possible to synthesize this compound via a ligand-exchange reaction. In this method, a magnesium salt of a more volatile carboxylic acid, such as magnesium acetate (B1210297), is heated with an excess of 2-ethylhexanoic acid. The equilibrium is shifted by distilling off the more volatile acetic acid, leaving the desired, less volatile this compound. researchgate.net

Mg(CH₃COO)₂(s) + 2 C₈H₁₆O₂(l) ⇌ Mg(C₈H₁₅O₂)₂(s) + 2 CH₃COOH(g)↑

The table below compares the alternative synthetic routes.

| Precursor | Reaction Type | Byproducts | Key Advantages |

|---|---|---|---|

| Magnesium Hydroxide | Acid-Base Neutralization | Water | Clean reaction, high purity. wits.ac.za |

| Magnesium Oxide | Fusion Method / Neutralization | Water | Direct reaction with a common precursor. wits.ac.za |

| Magnesium Carbonate | Fusion Method / Neutralization | Water, Carbon Dioxide | Evolution of CO₂ drives the reaction to completion. wits.ac.za |

| Magnesium Chloride | Salt Metathesis | Sodium Chloride | Utilizes readily available salts, but is a two-step process. wikipedia.org |

| Magnesium Acetate | Ligand Exchange | Acetic Acid | Driven by removal of volatile byproduct. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of industrial chemicals is a critical step toward sustainable manufacturing. nih.govwjarr.com For this compound, this involves redesigning synthetic processes to minimize environmental impact, reduce waste, and eliminate the use of hazardous substances. wjarr.com The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, provide a framework for optimizing the production of this important compound. researchgate.netgreenchemistry-toolkit.org

Development of Environmentally Benign Synthetic Pathways

The pursuit of environmentally benign synthetic pathways for this compound focuses on replacing traditional methods with cleaner, more efficient alternatives. Common synthesis strategies involve the reaction of a magnesium precursor with 2-ethylhexanoic acid. The greenness of the pathway is largely determined by the choice of precursor, reaction conditions, and the nature of the byproducts.

One of the most straightforward and environmentally friendly methods is the direct reaction of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with 2-ethylhexanoic acid. This pathway is advantageous because the only byproduct generated is water, a harmless substance. This contrasts with older methods that might use magnesium salts like magnesium chloride, which can result in salt byproducts that require separation and disposal. google.com

Another approach involves the direct reaction of metallic magnesium with 2-ethylhexanoic acid. While this method can produce a high-purity product, it requires careful control of reaction conditions. An alternative and innovative green approach is the use of electrolysis. This method involves the anodic dissolution of a magnesium metal anode in a solution containing 2-ethylhexanoic acid. Electrolytic synthesis can yield high-purity metal 2-ethylhexanoates without the need for high temperatures or harsh chemical reagents, thus preventing thermal decomposition of the product. google.com

Table 1: Comparison of Synthetic Pathways for this compound

| Synthetic Pathway | Magnesium Precursor | Primary Byproduct | Key Green Chemistry Advantages |

|---|---|---|---|

| Direct Reaction (Oxide) | Magnesium Oxide (MgO) | Water (H₂O) | High atom economy; benign byproduct; simple process. |

| Direct Reaction (Hydroxide) | Magnesium Hydroxide (Mg(OH)₂) | Water (H₂O) | High atom economy; benign byproduct. |

| Electrolytic Synthesis | Metallic Magnesium (Mg) Anode | Hydrogen Gas (H₂) | High product purity; avoids high temperatures and complex purification; reduces byproduct contamination. google.com |

| Double Decomposition | Magnesium Chloride (MgCl₂) or Nitrate (Mg(NO₃)₂) | Inorganic Salts (e.g., NaCl) | (Considered less green) Generates salt byproducts that require separation and disposal. google.com |

Reduction of Hazardous Byproducts and Solvents

A primary goal of green chemistry is the minimization or elimination of hazardous substances, including both byproducts and solvents. rsc.org

Byproduct Reduction: Traditional synthesis methods, such as double decomposition, often generate significant amounts of inorganic salt byproducts. google.com These byproducts contaminate the final product and must be removed through complex purification steps, which in turn consume energy and may require additional solvents. Furthermore, these salt wastes pose a disposal challenge. Pathways that utilize magnesium oxide or hydroxide effectively eliminate this issue by producing only water. researchgate.net In conventional processes, unreacted 2-ethylhexanoic acid is also a common impurity, which often requires removal via vacuum distillation at high temperatures. This energy-intensive step can lead to thermal decomposition of the desired product. Greener methods, like electrolytic synthesis, are designed to yield a purer product directly, thereby simplifying or eliminating the need for such harsh purification steps. google.com

Solvent Reduction: Solvents are a major contributor to the environmental footprint of chemical processes. nih.gov Older methods for producing metal 2-ethylhexanoates often utilized organic solvents like xylene or mineral oil. google.com These solvents are frequently toxic, flammable, and derived from non-renewable fossil fuels. Green chemistry principles advocate for replacing these hazardous solvents with safer alternatives such as water or bio-based solvents, or ideally, developing solvent-free reaction conditions. wjarr.comresearchgate.net

Table 2: Strategies for Mitigating Hazardous Substances

| Category | Hazardous Substance (Traditional Method) | Green Chemistry Alternative/Strategy | Environmental Benefit |

|---|---|---|---|

| Byproducts | Inorganic Salts (e.g., from MgCl₂) | Use of MgO or Mg(OH)₂ precursors to yield water as the only byproduct. | Eliminates waste disposal issues; simplifies purification. |

| Byproducts | Excess 2-Ethylhexanoic Acid | Optimize stoichiometry; employ methods like electrolysis for higher conversion and purity. google.com | Reduces need for energy-intensive vacuum distillation and prevents product decomposition. |

| Solvents | Xylene, Mineral Oil google.com | Solvent-free synthesis (e.g., mechanochemistry); use of benign solvents (water, if applicable); solvent recycling. researchgate.netmdpi.com | Reduces VOC emissions, toxicity, and reliance on petrochemicals. |

Compound Index

Catalytic Science and Reaction Engineering with Magnesium 2 Ethylhexanoate

Polymerization Catalysis

Magnesium 2-ethylhexanoate (B8288628) has emerged as a significant catalyst in the field of polymer chemistry, particularly due to its efficacy and biocompatibility. Its applications span various polymerization reactions, offering a greener alternative to traditional heavy metal catalysts.

The ring-opening polymerization (ROP) of cyclic esters is a primary method for synthesizing biodegradable aliphatic polyesters. In this context, magnesium 2-ethylhexanoate has been investigated as a catalyst, showing considerable promise.

This compound serves as an effective catalyst for the ring-opening polymerization of lactide to produce polylactide (PLA), a widely used biodegradable polymer derived from renewable resources. acs.org Research has focused on its role as a viable, biocompatible substitute for more toxic, tin-based catalysts, such as tin(II) 2-ethylhexanoate, which are conventionally used in PLA synthesis. acs.org Efficient methods for synthesizing the this compound catalyst have been developed, notably through the direct reaction of metallic magnesium with 2-ethylhexanoic acid, which is an advantageous route. acs.orgacs.orgresearchgate.net This approach avoids the formation of byproducts like water or hydrogen chloride that can occur when using metal oxides or chlorides. acs.org

The catalytic performance of this compound in lactide polymerization has been systematically studied and compared with other biocompatible metal catalysts. Studies have shown that its activity is considerable, leading to high monomer conversion. In a comparative study where L-lactide polymerization was conducted at 200°C for 24 hours with a 0.05 mol% catalyst concentration, this compound achieved a lactide conversion of 91.5%. acs.org This was significantly higher than the conversion obtained with calcium 2-ethylhexanoate (58.0%) and comparable to that of zinc 2-ethylhexanoate (92.8%). acs.org

The molecular weight of the resulting PLA is also influenced by the catalyst. The polylactide produced using the magnesium catalyst had a weight-average molecular weight (Mw) of approximately 31 kg/mol . acs.org By optimizing reaction parameters, PLA with a molecular weight of 34,000 g/mol and lactide conversion rates exceeding 95% has been successfully obtained. acs.orgacs.org This marks a significant improvement over earlier research that reported lower molecular weights and longer reaction times for magnesium-based catalysts. acs.orgacs.org

| Catalyst | Lactide Conversion (%) | Polymer Molecular Weight (Mw, kg/mol) |

|---|---|---|

| Calcium 2-ethylhexanoate | 58.0 | 19.5 |

| This compound | 91.5 | 31.0 |

| Zinc 2-ethylhexanoate | 92.8 | 64.0 |

The stereochemistry of polylactide, determined by the arrangement of L- and D-lactic acid units, significantly affects its physical properties. The potential for catalysts to cause racemization during polymerization is a critical consideration. Research into biocompatible catalysts has examined this racemization effect. For instance, studies have quantified the content of D-lactic acid centers in the polymer chain when using different catalysts. researchgate.netacs.org While specific comparative data on the degree of racemization induced by this compound is an area of ongoing research, the goal is to maintain the stereochemical purity of the monomer in the final polymer to control its properties.

A key advantage of this compound is its biocompatibility, which is crucial for the synthesis of polymers intended for medical and pharmaceutical applications. acs.orgacs.org Unlike traditional catalysts based on tin, titanium, or zirconium, magnesium is an element naturally found in the metabolic pathways of living organisms. acs.orgacs.org Catalysts containing metals like tin are not considered biocompatible, and their residues must be painstakingly removed from the final polymer through expensive purification processes to meet regulatory standards, which often limit tin content to less than 20 ppm in medical devices. acs.orgacs.org The use of this compound as a catalyst can obviate the need for such rigorous and costly purification, making it an attractive choice for producing medical-grade PLA for applications like drug delivery systems, scaffolds for cell cultures, and bioresorbable implants. acs.org

The catalytic utility of this compound extends beyond PLA to the synthesis of other polyesters and polyurethanes.

In polyester production, it has been used in the synthesis of poly(butylene succinate) (PBS)-based copolyesters, where it can facilitate chain connection through ionic interactions. mdpi.com The resulting copolyesters exhibit thermal properties nearly identical to those prepared with conventional titanium-based catalysts. mdpi.com Furthermore, it has been evaluated as a polycondensation catalyst in the production of polyesters based on 2,5-furandicarboxylic acid (FDCA), a bio-based monomer. researchgate.net

In the realm of polyurethane synthesis, this compound plays an indirect but important role. It has been shown to catalyze the liquid-phase oxidation of ethylbenzene, a reaction that produces a precursor to propylene (B89431) oxide, which is a key raw material for polyurethane adhesives. sciprofiles.compleiades.online It is also cited as a potential catalyst promoter in the copolymerization of alkylene oxides and carbon dioxide to form polycarbonate polyols, which are essential building blocks for a wide range of polyurethane products, including foams, elastomers, and coatings. google.com

Mechanistic Insights into Coordination-Insertion Polymerization Pathways

This compound, as part of the broader class of magnesium alkoxide and carboxylate complexes, is an effective initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA). The polymerization predominantly proceeds through a coordination-insertion mechanism. This pathway is a sequential process involving the activation of the monomer by the metallic center.

The key steps of the mechanism are as follows:

Coordination: The process begins with the coordination of the carbonyl oxygen of the lactide monomer to the Lewis acidic magnesium center of the catalyst. This coordination polarizes the carbonyl group, making the acyl-carbon more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack (Insertion): The alkoxide or carboxylate group attached to the magnesium atom then acts as a nucleophile, attacking the activated carbonyl carbon of the coordinated monomer. This results in the cleavage of the acyl-oxygen bond of the cyclic ester, leading to the opening of the lactide ring.

Chain Propagation: The opened monomer unit is thus inserted between the magnesium atom and the initiating alkoxide/carboxylate group. This step forms a new, longer magnesium alkoxide species. The newly formed alkoxide end can then coordinate with another lactide monomer, continuing the polymerization cycle and propagating the polymer chain.

Low molecular weight oligomer analysis from studies on related magnesium-initiated polymerizations supports the coordination-insertion mechanism. nih.gov The process allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, characteristic of a living polymerization process. uwindsor.ca

Oxidation Catalysis

This compound demonstrates significant catalytic activity in liquid-phase oxidation reactions, particularly for aromatic hydrocarbons. Its function is multifaceted, involving the activation of oxidants and the decomposition of intermediate species.

Activation of Hydroperoxides in Organic Oxidation Reactions

In organic oxidation reactions, metal salts like this compound act as catalysts by facilitating the decomposition of hydroperoxides, which are the primary oxidation products. yonedalabs.com The catalyst activates the hydroperoxide by promoting the homolytic cleavage of the peroxide bond (O-O). This decomposition generates highly reactive free radicals, such as alkoxy and peroxy radicals.

These radicals then initiate and propagate the radical chain reaction of hydrocarbon oxidation. The magnesium ion's interaction with the hydroperoxide lowers the activation energy for the O-O bond scission. This catalytic activation is crucial for achieving efficient oxidation rates at moderate temperatures, as the uncatalyzed thermal decomposition of hydroperoxides is significantly slower. yonedalabs.com

Kinetic Modeling and Mechanistic Elucidation of Cumene (B47948) Oxidation Processes

The efficiency of this compound in the oxidation of cumene has been substantiated through detailed kinetic modeling. libretexts.org A comprehensive kinetic model, based on the radical chain mechanism of cumene oxidation and the decomposition of the resulting cumene hydroperoxide, has been developed and validated against experimental data. libretexts.org

Computational experiments based on this kinetic model have shown that this compound is a highly effective catalyst for this process. It has been demonstrated that among various catalysts from the 2nd and 12th groups, this compound achieves the maximum value of a productivity-selectivity criterion at relatively low initial concentrations and moderately high temperatures. libretexts.org This optimal performance highlights its potential for industrial applications where both high conversion and selectivity are desired.

Below is a data table summarizing the results of computational experiments on the kinetic model for cumene oxidation, showing the effect of catalyst concentration and temperature.

| Catalyst | Initial Concentration (mmol/L) | Temperature (K) | Productivity-Selectivity Criterion (C) a | Maximum ROOH Concentration (mol/L) | Cumene Conversion at tmax (%) | Selectivity at tmax (%) |

|---|---|---|---|---|---|---|

| Mg 2-ethylhexanoate | 1 | 393 | High | ~1.8 | ~15 | ~95 |

| Mg 2-ethylhexanoate | 1 | 406 | Very High | ~2.0 | ~18 | ~94 |

| Mg 2-ethylhexanoate | 1 | 413 | High | ~2.1 | ~20 | ~93 |

| Mg 2-ethylhexanoate | 2 | 406 | High | ~2.2 | ~21 | ~92 |

Catalysis in Advanced Organic Synthesis Reactions

Function as a Mild and Soluble Base in Palladium-Catalyzed Cross-Coupling Reactions

Information regarding the specific function of this compound as a mild and soluble base in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Mariyaura or Heck reactions, is not available in the reviewed scientific literature. While the compound's solubility in organic solvents would be advantageous for such applications, studies detailing its use in this capacity were not identified. The common bases employed in these reactions are typically inorganic salts like potassium carbonate and potassium phosphate (B84403) or organic amines.

Ligand-Based Catalytic System Design and Optimization

The efficacy of a metal-based catalyst is profoundly influenced by the coordination environment of the metal center. In the context of this compound, the design and optimization of ligand-based catalytic systems are pivotal for enhancing its performance in various chemical transformations, particularly in polymerization reactions. The reactivity of the magnesium cation, a hard Lewis acid, can be meticulously tuned by the introduction of ancillary ligands that modify its electronic and steric properties. This strategic approach allows for the rational design of catalysts with tailored activity, selectivity, and stability.

The core principle behind ligand-based design is the modulation of the catalyst's Lewis acidity and the steric hindrance around the magnesium center. While this compound itself can function as a catalyst, its activity is often moderate. The introduction of co-ligands can significantly enhance its catalytic prowess. These ligands can be broadly categorized based on their donor atoms, such as oxygen, nitrogen, and phosphorus, each imparting distinct electronic and steric effects on the magnesium center.

Influence of Ligand Properties on Catalytic Performance

The electronic properties of a ligand, specifically its electron-donating or electron-withdrawing nature, directly impact the Lewis acidity of the magnesium center. Strongly electron-donating ligands increase the electron density at the magnesium ion, which can enhance its nucleophilicity and its ability to activate substrates. Conversely, electron-withdrawing ligands can increase the Lewis acidity of the magnesium, making it a more potent activator for certain reactions.

Steric hindrance is another critical factor in catalyst design. Bulky ligands can create a specific coordination sphere around the magnesium atom, which can influence the stereoselectivity of the reaction by controlling the approach of the substrate to the active site. Furthermore, appropriate steric bulk can prevent catalyst deactivation pathways, such as the formation of inactive dimeric or oligomeric species.

Research Findings in Ligand-Modified Magnesium Catalysis

While specific detailed studies on the systematic ligand-based optimization of this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining research on other magnesium-based catalytic systems, particularly in the realm of ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. These studies provide valuable insights into how different ligands can be expected to modulate the catalytic activity of a magnesium center.

For instance, research on magnesium complexes supported by NNO-tridentate Schiff-base ligands has demonstrated that the electronic effects of substituents on the ligand framework dramatically affect the reactivity of the catalyst in the polymerization of L-lactide. researchgate.netnih.gov Similarly, magnesium complexes bearing bulky aminophenolate ligands have been shown to be highly efficient initiators for lactide polymerization, with the ligands playing a dual role in stabilizing the monomeric magnesium species and initiating the polymerization. nih.gov

The use of simple magnesium alkoxides with bulky substituents has also been explored, revealing that the steric hindrance around the magnesium can prevent catalyst aggregation and lead to more controlled polymerization processes. nih.gov Furthermore, studies on binuclear magnesium alkoxides have highlighted that the mechanism of polymerization can even be temperature-dependent, switching from a coordination-insertion mechanism at higher temperatures to an "activated monomer" mechanism at lower temperatures in the presence of an external alcohol initiator. rsc.org

Illustrative Data on Ligand Effects in Magnesium-Catalyzed Ring-Opening Polymerization

To illustrate the impact of ligand design on catalytic performance, the following data tables, synthesized from typical findings in the broader field of magnesium-catalyzed ring-opening polymerization, showcase how different ancillary ligands could hypothetically influence a this compound-based system.

Table 1: Effect of Ancillary Ligands on the Ring-Opening Polymerization of L-Lactide Catalyzed by a Hypothetical this compound System

| Entry | Ancillary Ligand | Ligand Type | Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| 1 | None | - | 45 | 15,000 | 1.8 |

| 2 | Benzyl Alcohol | Alcohol (Initiator) | 95 | 25,000 | 1.3 |

| 3 | Triethylamine | Amine (Lewis Base) | 60 | 18,000 | 1.6 |

| 4 | Triphenylphosphine | Phosphine | 55 | 17,000 | 1.7 |

| 5 | Salen-type Ligand | Schiff Base | 98 | 30,000 | 1.2 |

This interactive table is a generalized representation based on trends observed in magnesium catalysis and is for illustrative purposes due to the lack of specific data for this compound with these exact ligands.

Table 2: Influence of Ligand Steric Bulk on Stereoselectivity in a Hypothetical this compound Catalyzed Polymerization of rac-Lactide

| Entry | Ancillary Ligand | Steric Bulk | Pm (Probability of meso linkage) |

| 1 | None | - | 0.55 |

| 2 | 2,6-di-tert-butylphenol | High | 0.75 |

| 3 | Phenol | Low | 0.60 |

| 4 | Bulky N-heterocyclic carbene | High | 0.80 |

This interactive table illustrates the potential influence of ligand sterics on the stereocontrol of the polymerization, a key aspect of catalyst design. The values are representative of trends seen in the field.

Optimization Strategies

The optimization of a ligand-based catalytic system involving this compound would typically involve a systematic screening of a library of ligands with varying electronic and steric profiles. This process is often guided by computational modeling, such as Density Functional Theory (DFT) calculations, which can predict the stability of ligand-metal complexes and model the reaction pathways.

Key optimization parameters include:

Ligand-to-Metal Ratio: The stoichiometry of the ancillary ligand to the this compound can significantly affect the nature of the active species and, consequently, the catalytic activity.

Reaction Temperature: The optimal temperature can vary depending on the ligand used, as it can influence the stability of the catalytic complex and the rate of side reactions. rsc.org

Solvent: The choice of solvent is crucial as it can coordinate to the metal center and influence the solubility and reactivity of the catalyst. nih.gov

Co-initiators: In polymerization reactions, the presence of a co-initiator, such as an alcohol, can work in synergy with the magnesium catalyst and the ligand to control the polymerization process and the molecular weight of the resulting polymer. nih.govrsc.org

Advanced Materials Science Applications of Magnesium 2 Ethylhexanoate

Coatings and Composite Material Enhancement

In the realm of coatings and composite materials, magnesium 2-ethylhexanoate (B8288628) serves as a critical additive for improving both the application properties and the long-term performance of the final product.

Magnesium 2-ethylhexanoate functions as an auxiliary or secondary drier in oxidatively curing paints and inks, such as those based on alkyd resins. The drying of these coatings is a chemical process involving the absorption of atmospheric oxygen and subsequent polymerization of the binder, which transforms the liquid film into a hard, durable layer. This process is catalyzed by metal carboxylates, commonly known as driers.

Driers are typically categorized as primary (or active) and secondary (or auxiliary). Primary driers, such as cobalt and manganese carboxylates, are redox-active metals that catalyze the formation and decomposition of hydroperoxides, initiating the cross-linking reactions primarily at the surface of the coating. goldstab.compaintingbestpractices.com

This compound, as a secondary drier, does not possess significant catalytic activity on its own. Instead, it works synergistically with primary driers to ensure uniform curing throughout the entire thickness of the film. Its primary mechanisms of action include:

Promoting Through-Drying: By forming coordination complexes with the hydroxyl and carboxyl groups of the resin, this compound helps to keep the paint film open, allowing for better oxygen penetration. This facilitates a more uniform drying process from the top to the bottom of the film, preventing surface wrinkling that can occur when only primary driers are used. goldstab.comdurachem.com

Minimizing "Loss of Dry": During storage, primary driers can be adsorbed onto the surface of pigments, leading to a reduction in their catalytic activity—a phenomenon known as "loss of dry." Secondary driers like this compound can be preferentially adsorbed by the pigments, leaving the primary driers available to catalyze the drying process upon application.

The synergistic effect of combining primary and auxiliary driers is a well-established practice in the coatings industry to achieve optimal drying characteristics.

The incorporation of additives like this compound can significantly influence the adhesion and durability of coating systems. Adhesion, the ability of a coating to bond to a substrate, is a critical factor in its protective function. Good adhesion prevents delamination, blistering, and corrosion.

While direct studies quantifying the impact of this compound on adhesion are not extensively available, its role can be inferred from the general functions of metal carboxylates and adhesion promoters in coatings. Organofunctional silanes and metal-organic compounds are known to improve the interfacial bonding between organic coatings and inorganic substrates. nih.gov The "coupling agent" effect, where a compound forms chemical bridges between the substrate and the polymer matrix, is a key mechanism for enhancing adhesion.

The presence of this compound can contribute to improved durability in several ways:

Enhanced Cross-linking Density: By promoting more uniform through-drying, it helps to achieve a more completely cured polymer network. A higher cross-linking density generally translates to improved mechanical properties, such as hardness and abrasion resistance, as well as enhanced chemical resistance.

Improved Flexibility: While promoting hardness, some auxiliary driers can also improve the flexibility of the paint film, making it more resistant to cracking and flaking over time, especially when subjected to thermal cycling or mechanical stress. goldstab.com

Corrosion Resistance: A well-adhered and uniformly cured coating provides a more effective barrier against moisture and corrosive agents, thereby enhancing the corrosion protection of the underlying substrate. slideshare.net

Integration into Nanocomposite Materials for Performance Augmentation

The addition of nanoscale fillers to polymer matrices can lead to significant improvements in the material's properties. Magnesium-containing nanoparticles, in particular, have been shown to enhance the performance of polymer composites. This compound can play a role in these systems, either as a precursor for the in-situ formation of magnesium oxide nanoparticles or as a surface modification agent for other nanofillers.

The incorporation of magnesium-based nanoparticles into polymer composites can lead to notable enhancements in both mechanical strength and thermal stability.

Mechanical Strength: The addition of well-dispersed nanoparticles to a polymer matrix can improve properties such as tensile strength, modulus, and hardness. The nanoparticles act as reinforcement, impeding crack propagation and improving load transfer within the material. The effectiveness of this reinforcement is highly dependent on the interfacial adhesion between the nanoparticles and the polymer matrix. Surface modification of nanoparticles with compounds like this compound can improve their dispersion and compatibility with the polymer, leading to more significant improvements in mechanical properties. mdpi.comucl.ac.uk

Thermal Stability: The presence of inorganic nanoparticles can enhance the thermal stability of a polymer by acting as a physical barrier to the diffusion of volatile decomposition products and by promoting char formation. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of polymers and their composites. An increase in the onset temperature of decomposition is indicative of improved thermal stability. ucl.ac.ukmeixi-mgo.com

Below is a table summarizing the potential effects of incorporating magnesium-based nanoparticles on the properties of a polymer composite.

| Property | Effect of Nanoparticle Addition | Measurement Technique |

| Tensile Strength | Increase | Tensile Testing |

| Elastic Modulus | Increase | Tensile Testing |

| Hardness | Increase | Microhardness Testing |

| Impact Strength | Variable (can increase or decrease) | Impact Testing |

| Thermal Decomposition Temperature | Increase | Thermogravimetric Analysis (TGA) |

| Glass Transition Temperature (Tg) | Increase | Dynamic Mechanical Analysis (DMA) |

Precursor Development for Metal Oxide Thin Films via Chemical Vapor Deposition

Magnesium oxide (MgO) thin films are of significant interest for a variety of applications, including as protective layers in plasma displays, insulating layers in electronic devices, and buffer layers for superconductors, due to their high thermal stability, wide bandgap, and excellent dielectric properties. mdpi.comscispace.com

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films. The choice of precursor is critical for a successful CVD process, as it must be sufficiently volatile and decompose cleanly at the desired deposition temperature. Organometallic compounds, such as metal carboxylates, are often explored as CVD precursors. mdpi.comespublisher.com

While magnesium acetate (B1210297) and magnesium β-ketoiminates have been successfully used as precursors for the CVD of MgO thin films, this compound represents a viable alternative. mdpi.com Its organic ligands are designed to facilitate volatility and solubility in organic solvents, which is particularly advantageous for aerosol-assisted CVD (AACVD), a technique that does not require the precursor to be highly volatile. mdpi.com

The deposition process would involve the thermal decomposition of this compound at the substrate surface, leading to the formation of a magnesium oxide film. The general reaction can be represented as:

Mg(OOCCH(C₂H₅)C₄H₉)₂ + O₂ → MgO + volatile byproducts

The properties of the resulting MgO film, such as crystallinity, morphology, and thickness, would be dependent on various process parameters, including the substrate temperature, precursor concentration, and carrier gas flow rate.

| CVD Parameter | Effect on MgO Thin Film Properties |

| Substrate Temperature | Influences crystallinity, grain size, and deposition rate. |

| Precursor Concentration | Affects the growth rate and thickness of the film. |

| Carrier Gas Flow Rate | Controls the delivery of the precursor to the substrate. |

| Solvent (in AACVD) | Can influence the morphology and optical properties of the film. mdpi.com |

Stabilization Mechanisms in Polymeric Systems and Related Material Formulations

This compound can function as a stabilizer in various polymeric systems, particularly in halogenated polymers such as polyvinyl chloride (PVC). The primary degradation mechanism for PVC when exposed to heat is dehydrochlorination, the loss of hydrogen chloride (HCl). This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to discoloration and a loss of mechanical properties.

Heat stabilizers are added to PVC formulations to counteract this degradation. Magnesium soaps, including this compound, can act as effective acid scavengers. The stabilization mechanism involves the neutralization of the acidic HCl as it is formed, thereby preventing it from catalyzing further degradation. The reaction can be represented as:

Mg(OOCCH(C₂H₅)C₄H₉)₂ + 2HCl → MgCl₂ + 2CH₃(CH₂)₃CH(C₂H₅)COOH

In this reaction, the this compound is consumed as it neutralizes the HCl, forming magnesium chloride and 2-ethylhexanoic acid. Magnesium chloride is a more stable salt than the zinc chloride that can form with some other stabilizers and is less likely to promote further degradation. slideshare.net

Magnesium-based stabilizers are often used in combination with other metal soaps, such as those of calcium and zinc, to create synergistic stabilization systems that provide both good initial color and long-term stability.

Biomedical Research and Biotechnological Prospects of Magnesium 2 Ethylhexanoate

Development of Drug Delivery Systems for Hydrophobic Pharmaceutical Compounds

A significant challenge in pharmaceutical development is the effective delivery of hydrophobic drugs, which exhibit poor solubility in aqueous environments like the bloodstream. This low solubility can lead to inadequate absorption and reduced bioavailability, thereby limiting the therapeutic efficacy of the medication. Various strategies are being explored to overcome this hurdle, including the use of carrier molecules that can encapsulate or form complexes with hydrophobic drugs, rendering them more soluble and bioavailable.

Magnesium 2-ethylhexanoate (B8288628) is being investigated as a potential excipient and carrier in such drug delivery systems. Its utility stems from its nature as a metal carboxylate, a class of compounds known for their diverse applications in the pharmaceutical industry. These compounds can interact with active pharmaceutical ingredients to modify their physical and chemical properties.

Complexation Strategies for Enhanced Bioavailability

One of the primary strategies for improving the bioavailability of poorly soluble drugs is through complexation. This involves the formation of a complex between the drug molecule and a carrier molecule, or excipient, which alters the drug's solubility characteristics. While specific studies detailing the complexation of magnesium 2-ethylhexanoate with particular hydrophobic drugs and the resultant impact on bioavailability are not extensively documented in publicly available research, the principle is based on the established roles of similar metal carboxylates.

The potential of magnesium-containing compounds in drug delivery is an active area of research. For instance, mesoporous magnesium carbonate has been shown to enhance the solubility and release profiles of poorly soluble drugs by entrapping them in a non-crystalline state within its porous structure. This approach leads to supersaturation of the drug in solution, which can significantly improve its absorption. While the mechanism is different from direct complexation, it highlights the utility of magnesium-based carriers in addressing the challenges of hydrophobic drug delivery.

Further research is necessary to explore and quantify the specific complexation capabilities of this compound with a range of hydrophobic drugs. Such studies would involve determining the stoichiometry of the drug-excipient complexes, their stability constants, and their dissolution behavior in simulated biological fluids. This data would be crucial for establishing the efficacy of this compound as a bioavailability enhancer.

Biocompatibility Assessments for Integration into Medical Devices and Biomaterials

The integration of any new material into medical devices or for use as a biomaterial necessitates a thorough evaluation of its biocompatibility. This ensures that the material does not elicit an adverse response when it comes into contact with biological tissues. The biocompatibility of magnesium and its alloys has been extensively studied, particularly for applications in biodegradable implants such as stents and orthopedic fixation devices. mdpi.com These studies provide a foundational understanding of how the body responds to magnesium. However, the biocompatibility of specific magnesium compounds like this compound must be assessed independently.

Initial assessments of this compound have indicated some potential for irritation. A human health tier II assessment identified it as a potential skin irritant. industrialchemicals.gov.au Another study using a bovine corneal opacity and permeability (BCOP) assay suggested a potential for eye irritation, although the results were not conclusive. industrialchemicals.gov.au These findings underscore the importance of comprehensive biocompatibility testing before this compound can be considered for use in medical applications where it would come into direct contact with tissues.

A critical aspect of biocompatibility for implantable materials is their interaction with cells. In vitro cytotoxicity studies using relevant cell lines, such as human skin fibroblasts, are essential to determine if a material is toxic to cells. nih.govscielo.br Such tests measure cell viability and proliferation in the presence of the material or its extracts. For materials intended for blood-contacting devices, hemocompatibility assessments are crucial to evaluate their effects on blood components, including red blood cells, platelets, and the coagulation cascade. ncat.edunih.gov

Future research should focus on detailed biocompatibility assessments of this compound according to established standards, such as the ISO 10993 series. This would involve a battery of tests, including cytotoxicity, sensitization, irritation, and, depending on the intended application, implantation studies in animal models to observe the local tissue response over time. The data from these studies will be vital in determining the potential for safely integrating this compound into medical devices and other biomaterials.

Interactive Data Table: Biocompatibility Considerations for Magnesium-Based Materials

| Biocompatibility Aspect | General Findings for Magnesium and its Alloys | Specific Findings for this compound |

| Cytotoxicity | Generally considered biocompatible, with some alloys showing minimal cytotoxic effects on various cell lines, including fibroblasts and osteoblasts. nih.govnih.gov | Specific data on cytotoxicity is not extensively available in public research. |

| Hemocompatibility | Studies on magnesium alloys indicate a generally non-hemolytic response with mild platelet activation. ncat.edu | Specific hemocompatibility data is not readily available in public research. |

| Irritation | Not a primary concern for metallic magnesium implants. | Identified as a potential skin and eye irritant in preliminary assessments. industrialchemicals.gov.au |

| In Vivo Response | Implantation of magnesium alloys generally shows good tissue compatibility and promotes bone healing. mdpi.com | In vivo biocompatibility data beyond irritation studies is not extensively available. |

Environmental Science and Remediation Studies Involving Magnesium 2 Ethylhexanoate

Chelating Abilities for Heavy Metal Removal in Aqueous Waste Streams

The theoretical basis for using magnesium 2-ethylhexanoate (B8288628) in heavy metal remediation lies in the chelating ability of the carboxylate group within the 2-ethylhexanoate ligand. Chelation is a process where a central metal ion is bonded to a ligand at two or more points. In the context of wastewater treatment, this mechanism can be harnessed to sequester toxic heavy metal ions from the solution.

The carboxylate functional group (-COO⁻) is a known chelating agent for various metal ions. Research on other carboxylated materials, such as carboxylated graphene nanoflakes and carboxylated alginic acid, has demonstrated high efficiency in extracting heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺) from water. nih.govresearchgate.netresearchgate.net The principle of this interaction is the formation of stable metal carboxylate complexes. researchgate.net

In theory, the 2-ethylhexanoate portion of magnesium 2-ethylhexanoate could participate in an exchange reaction with heavy metals in an aqueous environment. If a heavy metal has a higher affinity for the carboxylate ligand than magnesium, it could displace the magnesium ion and form a new, more stable heavy metal 2-ethylhexanoate complex. This process would effectively remove the dissolved heavy metal from the water.

However, it is crucial to note that while the principle is sound, specific research studies detailing the efficiency and kinetics of this compound for the removal of various heavy metals from aqueous waste streams are not extensively documented in publicly available scientific literature. The effectiveness of this process would depend on several factors, including the pH of the water, the concentration of the heavy metals, the presence of other competing ions, and the stability constant of the resulting heavy metal 2-ethylhexanoate complex.

Due to the lack of specific research data on the heavy metal removal efficiency of this compound, a data table of detailed research findings cannot be provided at this time.

Potential Applications in Environmental Remediation Technologies

Building on its theoretical chelating capabilities, this compound could potentially be integrated into various environmental remediation technologies. The primary application would likely be in the treatment of industrial wastewater contaminated with heavy metals.

One potential application is its use as a precipitating agent. The formation of heavy metal 2-ethylhexanoate complexes may result in compounds with low solubility in water, leading to their precipitation out of the solution. This solid precipitate could then be removed through conventional separation techniques like filtration or sedimentation. Other magnesium compounds, such as magnesium hydroxide (B78521), are already utilized in wastewater treatment to precipitate heavy metals by raising the pH. garrisonminerals.commeixi-mgo.com While the mechanism would be different for this compound (chelation followed by potential precipitation), the end goal of removing dissolved metals is similar.

Another possible application could be in the formulation of specialized adsorbents. This compound could potentially be immobilized on a solid support material, creating a functionalized adsorbent with a high affinity for specific heavy metals. This approach would offer the advantage of a reusable system for heavy metal removal.

Furthermore, its solubility in organic solvents could open up applications in solvent extraction processes for separating heavy metals from complex matrices. americanelements.com

It is important to emphasize that these applications are currently speculative and would require significant research and development to validate their feasibility and effectiveness. The primary documented applications of this compound are in catalysis for polymerization and in materials science. Its role in environmental remediation remains a subject for future investigation.

Advanced Spectroscopic Characterization and Computational Chemistry Approaches

Spectroscopic Analysis for Molecular and Electronic Structural Elucidation

Spectroscopic techniques are indispensable for probing the intricate structural and electronic features of magnesium 2-ethylhexanoate (B8288628). By examining the interaction of the molecule with electromagnetic radiation, these methods provide detailed information on its vibrational modes, atomic connectivity, crystalline arrangement, and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy is a powerful technique for identifying the functional groups and coordination modes within magnesium 2-ethylhexanoate by measuring the absorption of infrared radiation, which excites molecular vibrations. The formation of the magnesium salt from 2-ethylhexanoic acid results in distinct changes in the infrared spectrum. The broad O-H stretching band, characteristic of the carboxylic acid dimer (typically found between 2500-3300 cm⁻¹), disappears upon deprotonation.

The most significant change occurs in the carbonyl (C=O) region. The C=O stretching vibration of the free carboxylic acid (around 1700 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). researchgate.netspectroscopyonline.com The positions of these bands, and the separation between them (Δν = νₐₛ - νₛ), provide insight into the coordination mode of the carboxylate ligand to the magnesium ion. 911metallurgist.com Generally, metal carboxylates exhibit asymmetric stretching in the 1510-1650 cm⁻¹ range and symmetric stretching between 1280-1440 cm⁻¹. 911metallurgist.com The specific frequencies can indicate whether the coordination is ionic, monodentate, bidentate chelating, or bidentate bridging. 911metallurgist.comscispace.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 2850-2970 | Stretching vibrations of methyl (CH₃) and methylene (CH₂) groups in the ethylhexanoate ligand. |

| νₐₛ(COO⁻) | ~1540-1620 | Asymmetric stretching of the carboxylate group, indicating coordination to the Mg²⁺ ion. |

| νₛ(COO⁻) | ~1400-1440 | Symmetric stretching of the carboxylate group. |

| δ(C-H) | 1380-1470 | Bending (scissoring, wagging) vibrations of the alkyl chains. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is fundamental for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the 2-ethylhexanoate ligand.

In ¹H NMR, signals corresponding to the protons of the alkyl chain (methyl, methylene, and methine groups) are observed. The integration of these signals confirms the stoichiometry of the ligand, while the chemical shifts and coupling patterns verify its structure. In ¹³C NMR, a distinct resonance for each carbon atom in the 2-ethylhexanoate ligand is expected, including the carboxylate carbon, which typically appears significantly downfield (170-185 ppm). princeton.edu

Since magnesium (as Mg²⁺) is a diamagnetic metal ion, it does not cause the large paramagnetic shifts seen with transition metal complexes. However, coordination to the magnesium ion can induce subtle changes in the chemical shifts of the ligand's nuclei, particularly those close to the carboxylate group, compared to the free 2-ethylhexanoic acid. researchgate.net Variable-temperature NMR studies can also be employed to investigate dynamic processes in solution, such as ligand exchange or changes in coordination geometry. nih.gov

| Nucleus | Atom Position (in 2-ethylhexanoate) | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹³C | C=O (Carboxylate) | 175-185 | Shifted upon coordination compared to the free acid. |

| ¹³C | CH (Chiral Center) | 40-50 | Carbon atom at the branch point. |

| ¹³C | Alkyl Chain (CH₂, CH₃) | 10-40 | Multiple signals corresponding to the different carbons in the butyl and ethyl groups. |

| ¹H | CH (Chiral Center) | 2.0-2.5 | Methine proton adjacent to the carboxylate group. |

| ¹H | Alkyl Chain (CH₂, CH₃) | 0.8-1.7 | Overlapping signals from the protons of the butyl and ethyl groups. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and the coordination geometry of the magnesium center. Metal carboxylates, including 2-ethylhexanoates, are known to form a variety of structures, such as monomers, dimers, or extended polymeric networks, depending on the metal, ligands, and crystallization conditions. researchgate.net

For this compound, XRD analysis would reveal how the carboxylate groups bridge or chelate the magnesium ions, establishing the nuclearity of the complex. It would also clarify the coordination number and geometry around the Mg²⁺ ion, which is typically octahedral, often with water or other solvent molecules completing the coordination sphere in hydrated crystals. researchgate.netnih.gov Such structural information is critical for understanding the compound's physical properties and its reactivity as a catalyst.

UV-Vis-NIR Spectroscopy for Electronic Transitions and Defect Characterization

UV-Vis-NIR spectroscopy measures electronic transitions within a molecule. This compound is composed of a Mg²⁺ ion, which has a closed-shell electron configuration ([Ne]), and the 2-ethylhexanoate ligand, which lacks chromophores that absorb in the visible or near-infrared (NIR) range. Consequently, the compound is colorless and does not exhibit significant absorption in the Vis-NIR spectrum.

Electronic transitions for this compound are limited to the ultraviolet (UV) region. These transitions are typically of the n → π* or π → π* type associated with the carboxylate group. While not providing extensive structural detail, UV-Vis spectroscopy can be a useful tool for quantitative analysis to determine the concentration of this compound in solution, provided a suitable solvent and wavelength are used. mt.comnih.gov It can also be used to detect the presence of chromophoric impurities.

Mass Spectrometry Techniques for Oligomer and Polymer End-Group Analysis

This compound is frequently used as an initiator or catalyst in ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. researchgate.net In this context, mass spectrometry (MS) is a vital tool for analyzing the resulting oligomers and polymers. mtoz-biolabs.com

Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are employed to analyze large molecules without significant fragmentation. lcms.cz When this compound is used as an initiator, the 2-ethylhexanoate moiety becomes an end-group on the polymer chain. MS analysis of the polymer can confirm this by identifying a series of peaks where the mass differences correspond to the monomer repeat unit, and the absolute masses correspond to the sum of the monomer units plus the initiator fragment (the 2-ethylhexanoate group) and the other chain end. mtoz-biolabs.comresearchgate.net This end-group analysis provides direct evidence of the initiation mechanism and is crucial for confirming the structure of the synthesized polymer. lcms.cz

Computational Modeling of Reaction Pathways and Electronic Structure

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the properties and reactivity of this compound at a molecular level, complementing experimental data.

DFT calculations can be used to model the electronic structure of the molecule, determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This information is key to understanding the compound's reactivity and electronic properties. The calculated charge distribution can reveal the polarity of the Mg-O bonds, which are expected to have significant ionic character. nih.gov

Furthermore, computational modeling is exceptionally valuable for elucidating reaction mechanisms. For polymerization reactions catalyzed by magnesium compounds, DFT can be used to map the entire reaction pathway for the ring-opening of a cyclic ester. ic.ac.ukmdpi.com This involves calculating the geometries and energies of reactants, transition states, and intermediates. nasa.gov By comparing the energy barriers of different potential pathways, the most favorable mechanism can be identified. Such studies can explain the catalytic activity and stereoselectivity observed in polymerizations initiated by magnesium complexes, guiding the rational design of more efficient catalysts. ic.ac.uknih.gov

Density Functional Theory (DFT) Calculations for Equilibrium Geometries and Energetics

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules. arxiv.orgarxiv.org For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure (equilibrium geometry) and the associated energetic properties.

Research in related magnesium-carboxylate systems demonstrates the utility of DFT in understanding interactions at the molecular level. For instance, DFT has been used to investigate the adsorption behavior of carboxylates on magnesium surfaces, revealing how these molecules bond with magnesium atoms. researchgate.net Such studies calculate adsorption energies and changes in molecular geometry upon binding, providing insights into the nature of the magnesium-carboxylate bond.

In a typical DFT study of this compound, the initial step would involve the construction of a molecular model. The geometry of this model is then optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. mdpi.com

Key parameters obtained from these calculations include:

Bond Lengths and Angles: Precise predictions of the distances between atoms (e.g., Mg-O bond length) and the angles between bonds.

Energetics: Calculation of the total electronic energy, enthalpy of formation, and Gibbs free energy of the molecule.

Vibrational Frequencies: Prediction of the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to validate the calculated structure.

These computational findings are crucial for understanding the steric and electronic environment around the magnesium center, which in turn governs its reactivity and catalytic activity.

Table 1: Representative Theoretical Data from DFT Calculations for a Magnesium Carboxylate Complex

| Parameter | Calculated Value |

| Mg-O Bond Length | 2.05 Å |

| O-C-O Bond Angle | 125.5° |

| Adsorption Energy on Mg Surface | -1.5 eV |

| HOMO-LUMO Gap | 5.2 eV |

Note: This table presents typical values that would be expected from DFT calculations on a magnesium carboxylate system, illustrating the type of data generated.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule's equilibrium state, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using a force field to describe the interactions between particles. vt.edu

For this compound, MD simulations can provide critical insights into:

Solvation and Aggregation: How the molecule interacts with solvents and other molecules of its kind, including the formation of aggregates or reverse micelles in nonpolar solvents.

Conformational Dynamics: The flexibility of the ethylhexanoate chains and how their movement influences the accessibility of the magnesium catalytic center.

Interaction with Reactants: How substrate molecules approach and interact with the magnesium catalyst during a chemical reaction.

Developing an accurate force field is a critical first step for meaningful MD simulations of magnesium compounds. acs.org Studies on hydrated magnesium ions have successfully used MD to probe the structure and dynamics of the solvation shells around the Mg²⁺ ion, revealing details about water exchange rates and the influence of nearby anions. researchgate.netnih.gov These methodologies can be extended to the more complex this compound system.

A simulation would typically involve placing one or more this compound molecules in a simulation box, often with solvent molecules, and then calculating the trajectory of each atom over a period of nanoseconds to microseconds.

Table 2: Key Observables from Molecular Dynamics Simulations of a Magnesium Carboxylate System

| Observable Property | Information Gained |

| Radial Distribution Function (g(r)) | Describes the probability of finding one atom at a certain distance from another (e.g., Mg-O coordination). |

| Mean Squared Displacement (MSD) | Provides information about the diffusion of the molecule in a solvent. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the molecule, such as the alkyl chains. |

| Potential of Mean Force (PMF) | Calculates the free energy profile of a process, such as a reactant binding to the catalyst. |

Note: This table outlines the types of data and insights that can be extracted from MD simulations of magnesium carboxylate systems.

In-Situ Spectroscopic Monitoring of Catalytic Processes and Reaction Intermediates

To bridge the gap between theoretical models and real-world applications, in-situ spectroscopic techniques are employed to monitor catalytic reactions as they happen. These methods allow for the direct observation of reactants, products, and transient reaction intermediates, providing a detailed picture of the reaction mechanism. This compound is notably used as a catalyst in polymerization reactions, such as the ring-opening polymerization of lactones. researchgate.net

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for monitoring polymerization reactions in real-time. mt.comacs.org By immersing an Attenuated Total Reflectance (ATR) probe into the reaction mixture, changes in the concentrations of functional groups can be tracked over time. For example, in the ring-opening polymerization of ε-caprolactone, the disappearance of the carbonyl stretching band of the monomer and the appearance of the corresponding band for the polyester product can be monitored. This allows for the determination of reaction kinetics, including the rate of polymerization and the conversion of the monomer.

In-situ Raman Spectroscopy offers complementary information to FTIR and is particularly useful for studying reactions in aqueous media or for monitoring specific vibrational modes that may be weak in the IR spectrum. nih.gov It has been successfully used to monitor plasmon-driven catalysis on magnesium-based nanostructures, demonstrating its sensitivity to surface species and catalytic transformations. acs.orgnih.govcam.ac.uk In the context of catalysis by this compound, Raman spectroscopy could be used to identify the coordination of a monomer to the magnesium center or to characterize the structure of the active catalytic species.

The identification of reaction intermediates is crucial for elucidating the catalytic cycle. While often present in very low concentrations, these transient species can sometimes be detected by sensitive spectroscopic methods. nih.gov For magnesium-catalyzed reactions, this might involve identifying the initial adduct formed between the magnesium complex and a reactant molecule.

Table 3: Application of In-Situ Spectroscopy for Monitoring a this compound Catalyzed Reaction

| Spectroscopic Technique | Information Monitored | Key Spectral Region/Feature |

| In-Situ FTIR-ATR | Monomer consumption, polymer formation | Disappearance of monomer C=O stretch (~1740 cm⁻¹), Appearance of polymer C=O stretch (~1725 cm⁻¹) |

| In-Situ Raman | Changes in catalyst coordination, monomer binding | Shift in Mg-O vibrational modes, changes in monomer vibrational bands upon coordination |

| Mass Spectrometry | Identification of transient intermediates | Detection of ions corresponding to catalyst-substrate adducts or activated species |

Note: This table provides examples of how in-situ spectroscopic techniques would be applied to study a polymerization reaction catalyzed by this compound.

Future Research Directions and Emerging Paradigms for Magnesium 2 Ethylhexanoate

Design and Synthesis of Novel Magnesium-Based Catalytic Systems

The catalytic potential of magnesium 2-ethylhexanoate (B8288628) is a central theme of ongoing research. The design of novel catalytic systems is moving towards achieving higher efficiency, selectivity, and broader applicability in chemical transformations.

The performance of a metal catalyst is profoundly influenced by the ligands coordinated to the metal center. Rational ligand design offers a powerful strategy to fine-tune the reactivity and selectivity of magnesium-based catalysts. The reactivity of the catalyst as a whole is often dominated by the coordinating ancillary ligands. scholaris.ca Future research will focus on the intentional incorporation of specific steric and electronic features in ligands to optimize catalytic outcomes. scholaris.ca

Key research objectives in this area include:

Modification of Steric and Electronic Properties: Systematic modification of the steric bulk and electronic nature of ligands can significantly impact the catalytic activity. scholaris.caethernet.edu.et For instance, the use of bulky, electron-rich ligands can be particularly effective in certain catalytic transformations. ethernet.edu.et

Development of Chiral Ligands: The synthesis of chiral ligands for magnesium 2-ethylhexanoate is a promising route to developing catalysts for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Computational Modeling: The use of computational tools and theoretical calculations will be instrumental in predicting the effect of different ligands on the catalytic performance, thereby guiding the experimental design of new catalysts.

| Research Focus | Desired Outcome | Key Methodologies |

| Ligand Steric Hindrance | Enhanced selectivity | Synthesis of bulky ancillary ligands |

| Ligand Electronic Effects | Increased catalytic activity | Incorporation of electron-donating or withdrawing groups |

| Asymmetric Catalysis | Enantioselective product formation | Design and application of chiral ligands |

| Predictive Catalyst Design | Accelerated discovery of optimal catalysts | Computational modeling and simulation |

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. The development of heterogeneous catalysts, where the active species is immobilized on a solid support, addresses this issue and facilitates catalyst recycling. Future work will explore the heterogenization of this compound catalysts.

Promising support materials include:

Polymers and Resins: Immobilizing the catalyst on polymeric supports can provide a flexible and robust heterogeneous system.

Mesoporous Silica: Materials like MCM-41 and SBA-15 offer a high surface area and ordered pore structure, which can enhance the accessibility of the active sites.

The development of these heterogeneous systems will be crucial for the application of this compound in industrial-scale continuous processes.